N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound with significant interest in medicinal chemistry due to its potential pharmacological applications. It belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its structural modifications, particularly the presence of difluorophenyl and methyl groups that enhance its biological activity.
Source: The compound is synthesized through various methods, often involving the reaction of substituted pyrazoles with aromatic aldehydes or other electrophiles.
Classification: N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine can be classified as a heterocyclic aromatic amine. It exhibits properties typical of both amines and pyrazoles, making it versatile in chemical reactions and biological interactions.
The synthesis of N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves several key steps:
For example, one synthesis method involves reacting 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde in methanol under controlled conditions to yield derivatives that include N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine .
The molecular structure of N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine can be represented as follows:
The compound features:
Crystallographic data reveals that the bond lengths within the pyrazole ring indicate significant delocalization of π-electron density, suggesting stability in its aromatic character .
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine can participate in various chemical reactions typical for amines and heterocycles:
These reactions are crucial for developing derivatives with enhanced pharmacological properties .
The mechanism of action for N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine largely depends on its interactions with biological targets:
The density is approximately 1.14 g/mL at 25°C, indicating a relatively high mass for its volume .
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific applications:
The strategic incorporation of ortho-fluorine atoms on the phenyl ring in N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine serves dual electronic and steric purposes. The 2,6-difluoro configuration creates a "fluorine gable" that enforces conformational restriction through steric repulsion between ortho-F and ortho-H atoms, reducing rotational freedom of the aniline ring by ~15–20° compared to mono-fluorinated analogs [4]. This planarization enhances target binding through reduced entropy penalty upon complex formation. Electronically, fluorine’s strong inductive effect (-Iσ) withdraws electron density from the aniline nitrogen (pKa shift ~1.2–1.5 units), modulating its basicity to optimize membrane permeability and central nervous system (CNS) penetration [4] [7]. Data-driven analysis of 2,457 fluorinated GPCR ligands confirmed that ortho-fluorination yields 50-fold potency increases (ΔpPot >1.7) in 29% of cases, attributed to enhanced hydrogen bonding (F as H-bond acceptor) and reduced desolvation energy [4].
Table 1: Impact of Fluorination Patterns on Ligand Properties
Substitution Pattern | ΔpK*a (Aniline N) | Conformational Flexibility | Frequency of >50-fold Potency Gain |
---|---|---|---|
2,6-Difluoro | +1.45 ± 0.18 | Low (planar) | 29% |
2-Fluoro | +0.92 ± 0.15 | Moderate | 18% |
3-Fluoro | +0.33 ± 0.08 | High | 8% |
4-Fluoro | -0.11 ± 0.05 | High | 3% |
Data aggregated from ChEMBL analysis of 1554 target-based FSAR sets [4]
N-Methylation at the pyrazole ring’s N1 position critically influences metabolic stability, solubility, and target engagement. The methyl group blocks oxidative metabolism at this nitrogen, reducing cytochrome P450-mediated dealkylation. In metabolic stability assays, 1-methyl-1H-pyrazol-4-amine derivatives exhibit ~40% higher half-life (t₁/₂) in human liver microsomes compared to unmethylated analogs due to suppressed N-dealkylation pathways [3] [6]. The methyl group’s electron-donating effect (+I) slightly increases pyrazole ring electron density (σ* ~ -0.13), weakening potential off-target interactions with cationic binding pockets (e.g., hERG channel). Crystallographic studies confirm that N-methylation prevents tautomerization between 1H- and 2H-pyrazole forms, enforcing a single regioisomeric configuration essential for reproducible binding [3]. Additionally, methylation improves aqueous solubility (log Sw +0.4–0.6) by reducing crystal lattice energy, as confirmed by powder X-ray diffraction (PXRD) showing disrupted π-stacking [6] [9].
Table 2: N-Methylation Effects on Pyrazole Properties
Parameter | N-Methyl Pyrazole | NH-Pyrazole | Change |
---|---|---|---|
Metabolic t₁/₂ (HLM, min) | 42.3 ± 3.1 | 29.8 ± 2.4 | +41.9% |
log Sw (pH 7.4) | -2.18 ± 0.11 | -2.74 ± 0.15 | +25.6% |
hERG IC₅₀ (μM) | >50 | 12.4 ± 1.2 | 4-fold improvement |
HLM = Human Liver Microsomes; Data from pyrazole hydrazone derivatives [3] [6]
The 2,6-difluorophenyl moiety demonstrates superior ligand efficiency over other fluorophenyl isosteres due to synergistic steric-electronic optimization. Compared to 2,4-difluoro analogs, the 2,6-isomer provides enhanced conformational rigidity (rotational barrier: 8.7 kcal/mol vs. 6.2 kcal/mol) while maintaining similar lipophilicity (π = 1.44 vs. 1.42) [3] [7]. In kinase inhibition assays, 2,6-difluoroaniline-containing pyrazoles exhibit 3–8-fold higher selectivity indices than 3,5-difluoro derivatives due to reduced off-target binding to FGF receptors, attributed to the ortho-fluorine’s role in disrupting hydrophobic collapse [4]. Molecular docking reveals that 2,6-difluoro substitution optimally fills a hydrophobic subpocket (~75 ų) in enzyme binding sites while allowing the aniline NH to form bidentate hydrogen bonds with backbone carbonyls (e.g., in BRAF kinases, ΔGbind = -9.2 kcal/mol vs. -7.8 kcal/mol for 4-fluoro analog) [3] [9]. Synthetic accessibility favors 2,6-difluoroaniline precursors, as recent domino reactions enable direct construction of functionalized ortho-fluoroanilines in 4 steps with 80% yield, bypassing transition-metal catalysts [7].
Table 3: Isostere Performance in Pyrazole-Based Inhibitors
Fluorophenyl Isostere | Relative Binding Affinity (%) | log P | Synthetic Complexity Score | Metabolic Clearance (mL/min/kg) |
---|---|---|---|---|
2,6-Difluoro | 100 (reference) | 2.21 | 3.2 | 15.8 |
2,4-Difluoro | 72 ± 6 | 2.19 | 3.5 | 18.3 |
3,5-Difluoro | 85 ± 4 | 2.23 | 4.1 | 22.6 |
4-Fluoro | 41 ± 8 | 1.98 | 1.9 | 26.9 |
2-Fluoro | 88 ± 5 | 1.87 | 2.7 | 19.4 |
Synthetic Complexity Score: Lower = simpler synthesis; Data from anticancer pyrazole derivatives [3] [7] [9]
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 13823-29-5
CAS No.: 541-25-3
CAS No.: